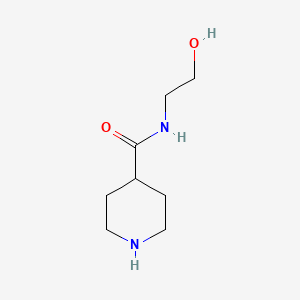

N-(2-Hydroxyethyl)piperidine-4-carboxamide

Description

Contextualization within Piperidine (B6355638) Carboxamide Chemistry

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom. It is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. The inherent conformational flexibility of the piperidine ring allows it to present substituents in well-defined spatial orientations, making it an ideal scaffold for interacting with biological targets. When combined with a carboxamide group at the 4-position, the resulting piperidine-4-carboxamide core offers a versatile platform for chemical modification.

The carboxamide group itself is a critical functional group in many drug molecules due to its ability to form hydrogen bonds, a key interaction in molecular recognition at biological receptors and enzyme active sites. The presence of the N-H and C=O moieties allows it to act as both a hydrogen bond donor and acceptor. The substitution on the amide nitrogen and the piperidine nitrogen provides opportunities for chemists to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

N-(2-Hydroxyethyl)piperidine-4-carboxamide features a hydroxyethyl (B10761427) group attached to the amide nitrogen. The terminal hydroxyl group can introduce polarity and provide an additional site for hydrogen bonding, potentially influencing the molecule's interaction with biological targets and its pharmacokinetic profile.

Academic Relevance of Piperidine-4-carboxamide Scaffolds in Medicinal Chemistry

The piperidine-4-carboxamide scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility has led to its incorporation into a wide range of therapeutic agents and investigational drugs.

Research has demonstrated the utility of the piperidine-4-carboxamide core in the development of:

Antihypertensive Agents: Derivatives of 1-alkyl-N-substituted-piperidine-4-carboxamide have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. nih.gov Oral administration of certain analogues has been shown to lower blood pressure in spontaneously hypertensive rats. nih.gov

CCR5 Inhibitors: Novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov CCR5 is a crucial co-receptor for HIV entry into host cells, and its inhibitors are a class of antiretroviral drugs.

Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for the design of sQC inhibitors. nih.gov sQC is an enzyme implicated in the formation of neurotoxic amyloid-beta species in Alzheimer's disease. nih.gov

Analgesic and Antimicrobial Agents: Various benzoyl derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their pharmacological potential, with some compounds exhibiting significant analgesic and moderate antibacterial and antifungal activities. ijrpc.comresearchgate.net

Dopamine (B1211576) Reuptake Inhibitors: Sulfonamide and amide derivatives of piperidine-4-carboxamide have been investigated and found to be potent dopamine reuptake inhibitors, with potential applications in neurological disorders. researchgate.net

The academic and industrial interest in the piperidine-4-carboxamide scaffold underscores the potential significance of this compound as a building block or a lead compound for the discovery of new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential contributions to medicinal chemistry.

Physicochemical Properties of this compound and its Hydrochloride Salt

While detailed experimental data for this compound is limited, some properties can be inferred from available data for its hydrochloride salt and related structures.

| Property | Value (this compound Hydrochloride) | Reference |

| Molecular Formula | C₈H₁₇ClN₂O₂ | nih.gov |

| Molecular Weight | 208.69 g/mol | nih.gov |

| CAS Number | 1019851-97-8 | nih.gov |

This table presents data for the hydrochloride salt of the compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h7,9,11H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUNZEMSKPUFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952920 | |

| Record name | N-(2-Hydroxyethyl)piperidine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30672-46-9 | |

| Record name | N-(2-Hydroxyethyl)piperidine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30672-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl Piperidine 4 Carboxamide

Derivatization Strategies for Structural Modification and Analogue Synthesis

Derivatization of N-(2-Hydroxyethyl)piperidine-4-carboxamide allows for the synthesis of a library of related compounds, which is a common strategy in drug discovery to explore structure-activity relationships. Modifications can be introduced at the piperidine (B6355638) ring or by varying the substituent on the amide nitrogen.

The piperidine ring offers several positions for structural modification. The ring nitrogen (position 1) is a common site for derivatization. The secondary amine of the parent piperidine can be alkylated, acylated, or sulfonylated to introduce a wide variety of functional groups. researchgate.net For instance, reaction with sulfonyl chlorides or acyl chlorides can yield sulfonamide or amide derivatives, respectively. researchgate.net

Substituents can also be introduced on the carbon atoms of the piperidine ring (positions 2, 3, and 4). Synthesizing these analogues often requires starting from a pre-functionalized piperidine precursor. nih.govresearchgate.net For example, chiral 2-substituted piperidine-4-carboxylic acids can be accessed from α-amino acids. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce aryl or heteroaryl groups onto a suitably functionalized piperidine ring, for example, one bearing a halide or triflate. nih.gov

The N-(2-hydroxyethyl) moiety can be readily exchanged by employing different primary or secondary amines in the amide coupling step. This strategy allows for the exploration of how changes in the size, polarity, and hydrogen-bonding capacity of this substituent affect the molecule's properties.

A wide array of commercially available amines can be used in place of 2-aminoethanol. This includes other amino alcohols with different chain lengths, substituted anilines, or aliphatic amines. researchgate.net For example, the synthesis of piperidine/piperazine amide derivatives of chromone-2-carboxylic acid has been demonstrated by coupling the acid with various substituted piperazines. acgpubs.org Similarly, N-(4-aminophenyl)piperidine has been used as a derivatization tag for carboxylic acids, highlighting the feasibility of incorporating more complex amine fragments. nsf.govresearchgate.net This modular approach provides a straightforward path to a diverse set of analogues based on the piperidine-4-carboxamide scaffold.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not inherently involve the creation of a chiral center in the core piperidine ring, as the substitution is at the C-4 position. However, stereochemistry plays a crucial role in determining the conformational preferences of the molecule, which can influence its biological activity and physical properties.

The piperidine ring typically adopts a stable chair conformation to minimize torsional and steric strain. In the case of this compound, the N-(2-hydroxyethyl)carboxamide substituent at the C-4 position is generally expected to reside in the equatorial position. This orientation is thermodynamically more favorable as it minimizes 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6 of the ring.

Should chiral centers be introduced into the molecule, for instance, by substitution at other positions on the piperidine ring or on the N-hydroxyethyl side chain, stereoselective synthesis would become a critical consideration. Methodologies for achieving stereocontrol in the synthesis of substituted piperidines often include:

Use of Chiral Auxiliaries: Employing a chiral auxiliary can guide the stereochemical outcome of a reaction, which is then removed in a subsequent step. For example, carbohydrate-based auxiliaries have been used in the enantioselective synthesis of piperidine alkaloids. researchgate.net

Asymmetric Catalysis: Chiral catalysts, such as chiral guanidines or metal complexes, can be used to create specific stereoisomers with high enantiomeric or diastereomeric excess. rsc.org

Kinetic Resolution: This technique can be used to separate a racemic mixture of piperidine derivatives by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted. whiterose.ac.uk

The relative stereochemistry of substituents on a piperidine ring can be confirmed through techniques like X-ray crystallography or by analyzing coupling constants (J values) in ¹H NMR spectra. nih.gov For 2,4-disubstituted piperidines, the conformation can be influenced by the nature of the substituents and any protecting groups, potentially leading to twist-boat conformations in some cases to avoid unfavorable steric interactions. nih.gov

Analytical Techniques for Structural Confirmation

The definitive structural confirmation of this compound relies on a combination of modern analytical techniques. These methods provide detailed information about the compound's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of each proton. For this compound, distinct signals are expected for the protons on the piperidine ring, the ethyl bridge, the amide, and the hydroxyl group. The integration of these signals corresponds to the number of protons, and their splitting patterns reveal adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H-2, H-6 (axial) | ~2.6-2.8 | td |

| Piperidine H-2, H-6 (equatorial) | ~3.1-3.3 | dt |

| Piperidine H-3, H-5 (axial) | ~1.6-1.8 | m |

| Piperidine H-3, H-5 (equatorial) | ~1.8-2.0 | m |

| Piperidine H-4 | ~2.2-2.4 | tt |

| Amide N-H | ~7.5-8.0 | t |

| -CH₂- (attached to NH) | ~3.3-3.5 | q |

| -CH₂- (attached to OH) | ~3.6-3.8 | t |

| Hydroxyl O-H | Variable | s (broad) |

¹³C NMR (Carbon-13 NMR): This technique identifies all non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the amide group.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions. scielo.br

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₈H₁₆N₂O₂) - Molecular Weight: 172.23 g/mol

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| 173.13 | [M+H]⁺ | Protonated molecular ion |

| 155.12 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 129.12 | [M+H - C₂H₄O]⁺ | Loss of the hydroxyethyl (B10761427) group |

| 112.09 | [C₅H₉N-C=O]⁺ | Cleavage of the amide bond (piperidine-carbonyl fragment) |

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands would confirm the presence of the hydroxyl, amide, and amine groups.

O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the hydroxyl group).

N-H stretch: A medium band around 3300-3400 cm⁻¹ (from the secondary amide and piperidine amine).

C=O stretch (Amide I): A strong, sharp band around 1640-1680 cm⁻¹.

N-H bend (Amide II): A medium band around 1520-1570 cm⁻¹.

C-N stretch: Bands in the region of 1000-1350 cm⁻¹.

Elemental Analysis provides the percentage composition of elements (C, H, N, O), which can be used to confirm the empirical formula of the compound.

Iii. Biological Activity and Pharmacological Investigations of N 2 Hydroxyethyl Piperidine 4 Carboxamide and Analogues

In Vitro Biological Activity Profiling

The versatility of the piperidine-4-carboxamide scaffold has been demonstrated through a wide range of in vitro studies, revealing its capacity to interact with enzymes, kinases, and receptors, as well as exhibit antimicrobial and anticancer properties.

Enzyme Inhibition Studies: Soluble Epoxide Hydrolase (sEH) Inhibition for Specific Derivatives

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammatory diseases, as its inhibition leads to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govescholarship.org Piperidine-4-carboxamide derivatives have emerged as potent inhibitors of this enzyme.

Research into carboxylic acid derivatives at the 4-position of piperidine (B6355638) identified an N,N-diethylamide compound with potent inhibitory effects on both human (HsEH) and murine (MsEH) soluble epoxide hydrolase, showing IC₅₀ values of 2.2 nM and 0.53 nM, respectively. nih.gov To enhance activity and solubility, the introduction of polar groups, such as 2-aminoethan-1-ol, has been explored as a synthetic strategy. nih.gov The amide moiety of these inhibitors is crucial for their activity, as it can form hydrogen bonds with key amino acid residues like Tyrosine 383, Tyrosine 466, and Aspartic acid 335 within the enzyme's active site, preventing the binding of the natural substrate. escholarship.org Further studies have confirmed that replacing a urea (B33335) group with an amide function in these scaffolds can significantly improve physical properties, including solubility. mdpi.com Piperine (B192125), a natural amide alkaloid containing a piperidine ring, and its synthetic urea-type analogues also display inhibitory potential toward sEH, with some derivatives achieving IC₅₀ values in the range of 20 to 70 nM. researchgate.net

Table 1: sEH Inhibition by Piperidine-4-carboxamide Derivatives

This table summarizes the in vitro inhibitory activity of selected piperidine derivatives against human (HsEH) and murine (MsEH) soluble epoxide hydrolase.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N,N-diethylpiperidine-4-carboxamide derivative (A1) | HsEH | 2.2 | nih.gov |

| N,N-diethylpiperidine-4-carboxamide derivative (A1) | MsEH | 0.53 | nih.gov |

| Piperine Derivative 11e | sEH | 20-70 | researchgate.net |

| Piperine Derivative 11h | sEH | 20-70 | researchgate.net |

| Piperine Derivative 11j | sEH | 20-70 | researchgate.net |

| Piperine Derivative 11o | sEH | 20-70 | researchgate.net |

Kinase Inhibition Profiles (e.g., VEGFR-2, ERK-2, Abl-1) for N-(2-aminoethyl)piperidine-4-carboxamide

Kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) are established drug targets, particularly in oncology. nih.gov The N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been investigated for its potential to yield multi-kinase inhibitors.

A study identified N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT, 6a) as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov A representative derivative, compound 6b, demonstrated an IC₅₀ value of 11.3 μM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov This compound showed even better anti-proliferative ability against K562 cells, a line known for hyperactivity of these kinases, with an IC₅₀ value of 4.5 μM. nih.gov Molecular docking studies suggest that the biological activity of these compounds may result from the collaborative inhibition of all three kinases. nih.gov

Table 2: Anti-proliferative Activity of a Multi-kinase Inhibitor Derivative (Compound 6b)

This table shows the IC₅₀ values of a representative N-(2-aminoethyl)piperidine-4-carboxamide derivative against human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 6b | HepG2 | Liver Cancer | 11.3 | nih.gov |

| Compound 6b | K562 | Leukemia | 4.5 | nih.gov |

Receptor Modulation Studies in Piperidine Scaffolds

The piperidine scaffold is a key component in ligands designed to modulate various receptors, including sigma (σ) receptors and dopamine (B1211576) receptors. nih.govnih.gov A series of novel ligands based on a 4-(2-aminoethyl)piperidine scaffold were prepared and evaluated for their affinity towards σ₁ and σ₂ receptors. nih.gov The affinity was determined in radioligand binding assays using homogenates of guinea pig brains for the σ₁ receptor and a membrane preparation from rat liver for the σ₂ receptor. nih.gov Another study reported on a 4,4-difluoropiperidine (B1302736) scaffold that yielded a potent Dopamine 4 Receptor (D4R) antagonist, compound 14a, which displayed an exceptional binding affinity (Ki) of 0.3 nM and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes. nih.gov

Table 3: Receptor Binding Affinity of Piperidine Scaffolds

This table presents the binding affinities (Ki) of representative piperidine derivatives for various receptors.

| Scaffold/Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-(2-aminoethyl)piperidine derivatives | Sigma-1 (σ₁) | Varies by derivative | nih.gov |

| 4-(2-aminoethyl)piperidine derivatives | Sigma-2 (σ₂) | Varies by derivative | nih.gov |

| Compound 14a (4,4-difluoropiperidine scaffold) | Dopamine D4 (D4R) | 0.3 nM | nih.gov |

Antimicrobial Activity Evaluations for Piperidine-4-carboxamide Derivatives

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of antibacterial agents. nih.gov Specifically, they have shown bactericidal properties against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections and its resistance to most anti-infective agents. nih.gov The molecular target for these compounds was identified as DNA gyrase. nih.gov Structure-activity relationship studies on a lead compound, MMV688844, led to the development of analogues with increased antibacterial activity. nih.gov For example, compounds 5l and 5r showed improved potency against most strains of M. abscessus and superior activity against a variety of nontuberculous mycobacteria (NTM) species compared to moxifloxacin. nih.gov Other research has involved synthesizing benzoyl and sulphonyl derivatives of piperidine-4-carboxamide and evaluating their activity against various bacteria using the disc diffusion method. researchgate.netresearchgate.net

Table 4: Antimicrobial Activity of Piperidine-4-carboxamide Analogues

This table displays the Minimum Inhibitory Concentration (MIC) values of optimized P4C analogues against various bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 5l | M. abscessus ATCC 19977 | 0.5 | nih.gov |

| Compound 5r | M. abscessus ATCC 19977 | 0.5 | nih.gov |

| Compound 5l | M. chelonae ATCC 35752 | 1 | nih.gov |

| Compound 5r | M. chelonae ATCC 35752 | 1 | nih.gov |

| Compound 5l | M. avium 11 | 8 | nih.gov |

| Compound 5r | M. avium 11 | >32 | nih.gov |

| Compound 5l | S. aureus ATCC 25923 | 16 | nih.gov |

| Compound 5r | S. aureus ATCC 25923 | 16 | nih.gov |

Anticancer Activity Assessments for Piperidine Derivatives

The piperidine nucleus is a core feature in many compounds investigated for anticancer properties. nih.govnih.gov These derivatives have shown potential against a variety of cancers, including prostate, breast, colon, and lung cancer, by modulating critical signaling pathways such as STAT-3, NF-κB, and PI3k/Akt. nih.gov

Studies on a panel of twenty-five piperidine derivatives revealed that they were considerably more toxic to several human cancer cell lines (including U251, MCF7, NCI/ADR-RES, NCI-H460, and HT29) than to the normal HaCaT cell line. nih.gov The antiproliferative activities against PC-3 prostate cancer cells for some of these compounds were linked to their ability to neutralize reactive oxygen species. nih.gov As previously mentioned, N-(2-aminoethyl)piperidine-4-carboxamide derivatives have shown anti-proliferative effects against liver cancer (HepG2) and leukemia (K562) cell lines. nih.gov Furthermore, piperidine derivatives with affinity for the σ₁ receptor have also been investigated for their ability to inhibit tumor cell growth. nih.gov

Table 5: Anticancer Activity of Selected Piperidine Derivatives

This table summarizes the cytotoxic or anti-proliferative activity of various piperidine derivatives against different human cancer cell lines.

| Compound/Derivative Type | Cell Line | Cancer Type | Activity Metric (Value) | Reference |

|---|---|---|---|---|

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (6b) | HepG2 | Liver Cancer | IC₅₀ (11.3 μM) | nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (6b) | K562 | Leukemia | IC₅₀ (4.5 μM) | nih.gov |

| Various Piperidine Derivatives | PC-3 | Prostate Cancer | GI₅₀ (Varies) | nih.gov |

| Various Piperidine Derivatives | U251 | Glioblastoma | GI₅₀ (Varies) | nih.gov |

| Various Piperidine Derivatives | MCF7 | Breast Cancer | GI₅₀ (Varies) | nih.gov |

In Vivo Pharmacological Assessments for Piperidine-4-carboxamide Derivatives and Analogues

While in vitro studies provide crucial data on molecular interactions, in vivo assessments are necessary to understand the pharmacological effects of these compounds in a whole organism. Research on piperidine-4-carboxamide derivatives and their analogues has demonstrated their potential in animal models.

In one study, synthesized sulfonamide and amide derivatives of piperidine-4-carboxamide were evaluated in mice and found to relieve pain and produce analgesia. researchgate.net These compounds were also identified as potent dopamine reuptake inhibitors. researchgate.net Another in vivo study focused on a piperine derivative (compound 11h), which acts as an sEH inhibitor. This compound was shown to attenuate the pathological progression of lipopolysaccharide (LPS)-mediated acute lung injury (ALI) in a mouse model, highlighting its anti-inflammatory potential in a living system. researchgate.net Furthermore, optimization of piperidine-4-carboxamide analogues developed as antimycobacterial agents resulted in improved stability in mouse plasma and enhanced oral bioavailability, which are critical pharmacokinetic properties for in vivo efficacy. nih.gov

Analgesic Activity Investigations

The potential of piperidine derivatives as analgesic agents has been explored through various preclinical models. Studies involving synthetic quaternary salts of alkyl piperidines, including analogues structurally related to N-(2-Hydroxyethyl)piperidine-4-carboxamide, have demonstrated notable analgesic effects. researchgate.net A common method for evaluating this activity is the tail immersion test in rats, which measures the time it takes for an animal to withdraw its tail from warm water, with an increase in withdrawal time indicating an analgesic effect. researchgate.netpjps.pk

In these studies, various analogues showed different levels of potency and duration of action when compared to standard drugs. pjps.pk For instance, certain 2-hydroxy ethyl piperidinium (B107235) bromide derivatives displayed significant analgesic properties. pjps.pkresearchgate.net Compound 2d, a 2-hydroxy ethyl 1-(4-nitro-phenyl)-2-oxoethyl piperidinium bromide, showed a gradual onset of action at 30 minutes, with highly potent analgesia observed at 120 minutes. pjps.pkresearchgate.net The effect, while decreasing after this peak, remained significant for up to 180 minutes and was more potent than the standard drug used in the study. pjps.pk Another analogue, compound 2a (2-hydroxy ethyl 1-(4-bromo-phenyl)-2-oxoethyl piperidinium bromide), also had an onset of action at 30 minutes, with its effects persisting for 120 minutes before gradually declining. pjps.pk The research suggests that substitutions on the phenyl ring of these piperidine-based compounds play a crucial role in their analgesic potency and duration. researchgate.net

Analgesic Activity of Selected Piperidine Analogues

| Compound | Onset of Action (minutes) | Peak Activity (minutes) | Duration Notes |

|---|---|---|---|

| 1e | 30 | 60-90 | Potency was greater than the standard drug; effects were significant up to 180 min. pjps.pk |

| 1f | 60 | 60-90 | Activity was highly significant at 60, 90, and 180 min compared to control and standard. pjps.pk |

| 2a | 30 | 30-120 | Activity was significant at multiple time points up to 180 min compared to control and standard. pjps.pk |

| 2d | 30 | 120 | Highly potent analgesia observed at peak; activity remained significant up to 180 min. pjps.pk |

| 2e | 30 | 60-180 | Activity was significant and comparable to the standard drug from 60 to 180 min. pjps.pk |

Anti-proliferative Effects in Cancer Models

Derivatives of the piperidine carboxamide scaffold have been investigated for their potential to inhibit the growth of cancer cells. These studies have revealed that specific structural modifications can lead to potent anti-proliferative activity against various human cancer cell lines. nih.govjst.go.jp

One line of research explored N-(2-aminoethyl)piperidine-4-carboxamide derivatives as potential multi-kinase inhibitors. nih.gov A representative compound from this series, designated 6b, demonstrated significant anti-proliferative effects. It exhibited an IC50 value of 11.3 μM against the HepG2 human liver cancer cell line and a more potent IC50 of 4.5 μM against K562 leukemia cells. nih.gov Furthermore, compound 6b was shown to induce significant apoptosis in HepG2 cells. nih.gov

Other studies have focused on different classes of piperidine analogues. The stable nitroxide TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl) was found to be more effective at inhibiting the growth of neoplastic cells compared to nonneoplastic cells. nih.gov In another study, coumarin (B35378) derivatives featuring an N-heterocyclic piperidine moiety were assessed for activity against multidrug-resistant (MDR) cancer cells. jst.go.jp Certain derivatives showed selective and potent antiproliferative activity against the P-glycoprotein (P-gp) overexpressing KB-VIN cell line. jst.go.jp

Anti-proliferative Activity of Selected Piperidine Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6b | HepG2 (Liver Cancer) | 11.3 μM | nih.gov |

| Compound 6b | K562 (Leukemia) | 4.5 μM | nih.gov |

| TEMPOL | Various Neoplastic Lines | Significantly more effective vs. nonneoplastic cells | nih.gov |

| Coumarin-piperidine 1a | KB-VIN (MDR) | Selective activity noted (IC50 KB/IC50 KB-VIN ratio: 1.72) | jst.go.jp |

| Coumarin-piperidine 1b | KB-VIN (MDR) | Selective activity noted (IC50 KB/IC50 KB-VIN ratio: 1.82) | jst.go.jp |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | waocp.org |

Elucidation of Molecular Mechanisms of Action

To understand the basis of the observed biological activities, researchers have investigated the molecular interactions and cellular effects of these piperidine compounds.

Binding Interactions with Biological Targets

Molecular docking and structural biology studies have identified specific biological macromolecules that piperidine analogues interact with. These interactions are key to their pharmacological effects.

For example, the anti-proliferative activity of certain N-(2-aminoethyl)piperidine-4-carboxamide derivatives is attributed to their ability to bind to multiple protein kinases. nih.gov Molecular docking studies revealed that these compounds can interact with the active sites of VEGFR-2, ERK-2, and Abl-1 kinases, which are critical targets in cancer therapy. nih.gov Similarly, a different class of piperidine-based compounds has been designed as dual-acting ligands for the histamine (B1213489) H3 and sigma-1 receptors; their binding is influenced by specific interactions, such as a salt bridge with the glutamate (B1630785) residue (Glu172) in the sigma-1 receptor. nih.gov

In the context of antiviral research, piperidine-based CD4 mimetic compounds have been developed to target the HIV-1 envelope glycoprotein, gp120. nih.gov High-resolution crystal structures show these molecules binding within a highly conserved pocket on gp120, known as the Phe43 cavity, and making critical contacts with the residue Asp368. nih.gov

Binding Interactions of Piperidine Analogues

| Analogue Class | Biological Target | Key Interaction Details | Reference |

|---|---|---|---|

| N-(2-aminoethyl)piperidine-4-carboxamide derivatives | VEGFR-2, ERK-2, Abl-1 Kinases | Interaction with kinase active sites | nih.gov |

| Piperidine-based CD4 mimetics | HIV-1 gp120 | Binds within the Phe43 cavity, targeting Asp368 | nih.gov |

| Dual-acting piperidine derivatives | Sigma-1 Receptor | Forms essential salt bridge with Glu172 | nih.gov |

| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | Occupies the PI3Kα binding site | mdpi.com |

Modulation of Cellular Pathways

The binding of piperidine analogues to their molecular targets initiates a cascade of events that alter cellular signaling and function. The inhibition of kinases like VEGFR-2, ERK-2, and Abl-1 by piperidine carboxamides directly interferes with pathways that control cell proliferation, survival, and angiogenesis. nih.gov The biological activity of these compounds is believed to stem from the collaborative inhibition of these interconnected pathways. nih.gov

The piperidine nitroxide TEMPOL has been shown to modulate the cell cycle. nih.gov Treatment of cancer cells with TEMPOL resulted in a temporary accumulation of cells in the G1 phase, followed by a later increase in the G2/M phase population. nih.gov Furthermore, the compound was observed to induce apoptosis, a form of programmed cell death, as evidenced by DNA fragmentation in treated cells. nih.gov This suggests that TEMPOL's anti-proliferative effects are mediated through the disruption of normal cell cycle progression and the activation of apoptotic pathways. nih.gov

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features for N-(2-Hydroxyethyl)piperidine-4-carboxamide

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, a general understanding can be derived from related piperidine (B6355638) carboxamide derivatives. A pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and positively ionizable features.

For this compound, the key pharmacophoric features are likely to be:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor: The hydroxyl group of the N-(2-hydroxyethyl) moiety and the N-H of the amide group.

A Positively Ionizable Feature: The nitrogen atom within the piperidine ring, which can be protonated at physiological pH.

A Hydrophobic Core: The cyclohexane-like structure of the piperidine ring.

The spatial arrangement of these features is crucial for binding to its biological target. For instance, in a series of piperidine-3-carboxamide derivatives, a six-point pharmacophore hypothesis (AHPRRR) was developed, comprising a hydrogen-bond acceptor, a hydrophobic group, a positively ionizable group, and three aromatic rings. nih.gov While this compound lacks aromatic rings, this highlights the importance of the relative positioning of acceptor, donor, and ionizable features.

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the this compound molecule can have profound effects on its biological activity, potency, and selectivity.

The piperidine ring serves as a central scaffold, and its substitution can significantly modulate the compound's properties. ajchem-a.com The nature, size, and position of substituents can affect binding affinity, selectivity, and pharmacokinetic properties.

In a study of N-acyl-N-phenyl ureas of substituted piperidines, various substitutions on the piperidine ring (2-ethyl, 3-methyl, 4-methyl, 4-phenyl, and cis-2,6-dimethyl) were shown to influence anti-inflammatory activity. nih.gov For example, certain derivatives with methyl and phenyl substitutions exhibited activity comparable to indomethacin. nih.gov This suggests that even small alkyl or aryl groups on the piperidine ring of this compound could alter its biological profile.

Table 1: General Influence of Piperidine Ring Substituents on Activity of Related Piperidine Derivatives

| Substitution Position | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| C-2, C-6 | Alkyl (e.g., dimethyl) | Can influence stereochemistry and binding | nih.gov |

| C-3 | Alkyl (e.g., methyl) | Modulates anti-inflammatory activity | nih.gov |

This table is illustrative and based on findings for related piperidine compounds, not specifically this compound.

The N-(2-Hydroxyethyl) moiety and the amide linker are critical for the molecule's interaction with its biological target. The hydroxyl group can act as a key hydrogen bond donor, anchoring the molecule in the binding pocket of a receptor or enzyme. The ethylene (B1197577) linker provides conformational flexibility, allowing the hydroxyl group to orient itself optimally for interaction.

The amide linker is also a crucial functional group, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). In the development of novel cholinesterase inhibitors, an ester linker in a lead compound was replaced with a more metabolically stable amide linker, leading to active analogues. nih.gov This highlights the importance of the amide bond's stability and its ability to form key interactions. The trifluoroethylamine group has been explored as a bioisosteric replacement for the amide group to enhance metabolic stability. drughunter.com

The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation. nih.gov The orientation of the carboxamide group (axial vs. equatorial) can significantly impact how the molecule presents its pharmacophoric features to a binding site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For piperidine carboxamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity. researchgate.net

These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov For a series of piperidine carboxamide derivatives acting as ALK inhibitors, CoMFA and CoMSIA models indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net

While no specific QSAR studies on this compound were identified, these approaches could be valuable in designing more potent analogues. By synthesizing and testing a series of derivatives with modifications to the piperidine ring and the N-(2-hydroxyethyl) moiety, a predictive QSAR model could be developed. Such a model would provide quantitative insights into the SAR and guide the rational design of new compounds with improved biological activity.

Table 2: QSAR Methodologies Applied to Piperidine Carboxamide Derivatives

| QSAR Method | Key Findings for Piperidine Carboxamides | Potential Application to this compound | Reference |

|---|---|---|---|

| CoMFA/CoMSIA | Steric, electrostatic, and hydrophobic fields are critical for ALK inhibitory activity. | Could identify optimal substitutions on the piperidine ring and modifications to the side chain to enhance a specific biological activity. | researchgate.net |

| Atom-based 3D-QSAR | Explained differences in activity between stereoisomers and the impact of specific substituents. | Could be used to rationalize the activity of different conformers and substituted analogues. | nih.gov |

V. Computational and in Silico Research Methodologies

Molecular Docking and Ligand-Protein Interaction Modelingrsc.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how ligands like N-(2-Hydroxyethyl)piperidine-4-carboxamide and related compounds interact with the active sites of protein targets. nih.gov The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. nih.govconicet.gov.ar

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. Docking simulations then explore various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each pose. nih.gov The results provide a plausible explanation for the observed binding affinities and guide the rational design of new analogues with improved potency. rsc.org For example, docking studies on piperidine (B6355638) carboxamide derivatives as potential antagonists for the CCR5 receptor showed a significant increase in competitive binding compared to existing compounds. nih.gov

| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Potential Effect |

|---|---|---|---|

| Sigma-1 (σ1) Receptor | Glu172, Tyr103 | Ionic, Hydrogen Bond | Stabilization of the ligand in the binding pocket. rsc.org |

| CCR5 | Tyr108, Gln194 | Hydrophobic, Hydrogen Bond | Antagonistic activity, inhibition of co-receptor binding. nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | Met1199, Gly1269 | Hydrogen Bond, van der Waals | Kinase inhibition. researchgate.net |

This table presents hypothetical interactions based on docking studies of similar piperidine carboxamide derivatives against various protein targets.

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govgenexplain.com

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.net These calculations provide insights into molecular properties such as orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies, which are fundamental to understanding chemical behavior and intermolecular interactions. tandfonline.comnih.gov

For piperidine-based compounds, DFT studies help to elucidate the relationship between molecular structure and biological activity. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net

These computational methods can confirm experimental findings from techniques like FT-IR and NMR spectroscopy by calculating theoretical vibrational frequencies and chemical shifts. nih.gov Furthermore, the molecular electrostatic potential (MEP) map, generated through DFT, visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic sites that are crucial for receptor-ligand interactions. tandfonline.com In the context of this compound, such analyses would pinpoint the electron-rich oxygen and nitrogen atoms as likely sites for hydrogen bonding with protein targets.

| Quantum Chemical Parameter | Significance | Application to this compound |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | Indicates regions likely to interact with electron-deficient sites on a receptor. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | Indicates regions susceptible to nucleophilic attack or interaction with electron-rich sites. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and molecular stability. researchgate.net | A smaller gap suggests higher polarizability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. tandfonline.com | Identifies negative potential around oxygen/nitrogen atoms (H-bond acceptors) and positive potential around amide/hydroxyl hydrogens (H-bond donors). |

Prediction of Activity Spectra for this compound and Related Analoguesclinmedkaz.org

In silico prediction of biological activity spectra is a valuable tool for identifying the potential therapeutic applications and mechanisms of action for novel compounds. clinmedkaz.org One widely used method is the Prediction of Activity Spectra for Substances (PASS) online tool, which analyzes a compound's 2D structure and compares it to a large database of biologically active substances to predict a wide range of pharmacological effects and mechanisms. nih.govnih.gov

The PASS algorithm provides probabilities for a compound to be active (Pa) or inactive (Pi) for several hundred types of biological activities. genexplain.com This approach is based on the principle that a compound's biological activity is a function of its structure. nih.gov For new piperidine derivatives, PASS has been used to predict potential applications in treating central nervous system diseases, cancer, and microbial infections, among others. clinmedkaz.orgclinmedkaz.org

For this compound, a PASS analysis would generate a list of probable biological activities. Activities with a Pa value significantly higher than the Pi value are considered likely. This allows researchers to prioritize compounds for specific preclinical studies and uncover novel therapeutic uses. clinmedkaz.orgclinmedkaz.org For example, a study on new piperidine derivatives showed predicted activities as enzyme inhibitors, receptor antagonists, and ion channel modulators, highlighting their potential as versatile therapeutic agents. clinmedkaz.org

| Predicted Activity Category | Example of Specific Predicted Effect | Pa Score (Hypothetical) | Implication for Research |

|---|---|---|---|

| Enzyme Inhibition | Dipeptidyl Peptidase IV Inhibitor | 0.750 | Suggests potential for use in diabetes treatment. clinmedkaz.org |

| Receptor Activity | Dopamine (B1211576) D2 Receptor Antagonist | 0.680 | Indicates possible antipsychotic or neurological applications. researchgate.net |

| Ion Channel Modulation | Voltage-gated Calcium Channel Blocker | 0.625 | Points towards potential cardiovascular or anti-arrhythmic effects. clinmedkaz.org |

| Antineoplastic | Kinase Inhibitor | 0.590 | Suggests potential for investigation as an anticancer agent. clinmedkaz.org |

This table provides a hypothetical PASS prediction for this compound based on activities commonly predicted for piperidine derivatives.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target. rsc.org Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large chemical databases for compounds that match these features, a process known as virtual screening. nih.govmdpi.com

For classes of compounds like piperidine carboxamides, pharmacophore models are developed based on the structures of known active ligands or the ligand-binding site of a target protein (structure-based). researchgate.net For instance, a common pharmacophore model for sigma-1 receptor ligands includes two hydrophobic sites linked by a central basic core. rsc.org

The virtual screening process using such a model would involve:

Generation of the Pharmacophore Model: Based on known active piperidine derivatives.

Database Screening: Searching libraries like ZINC or Enamine for molecules that fit the 3D arrangement of the pharmacophore features. nih.gov

Hit Filtering: The initial hits are then filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates. nih.govsciengpub.ir

This approach accelerates the discovery of novel hits with desired biological activity, saving significant time and resources compared to traditional high-throughput screening. nih.gov

Homology Modeling for Receptor Interaction Studiesnih.gov

When the experimental 3D structure of a target protein has not been determined, homology modeling (or comparative modeling) can be used to build a reliable model. researchgate.net This technique constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). nih.gov

For receptors that interact with piperidine derivatives, such as certain G-protein coupled receptors (GPCRs) or ion channels, homology models are invaluable for conducting molecular docking and simulation studies. nih.govresearchgate.net For example, if this compound is hypothesized to bind to a receptor for which no crystal structure exists, a homology model can be built using a template with a similar sequence, such as a related receptor subtype.

The process typically involves:

Template Identification: Searching protein databases (like PDB) for suitable template structures with high sequence identity to the target.

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Constructing the 3D model of the target based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and validating its quality using various computational tools. nih.gov

Once a validated homology model is obtained, it can be used in docking studies to investigate the binding interactions of this compound, providing structural insights that are crucial for lead optimization. nih.govresearchgate.net

Vi. Advanced Research Directions and Therapeutic Potential of N 2 Hydroxyethyl Piperidine 4 Carboxamide

Development as Chemical Probes for Biological Research

While N-(2-Hydroxyethyl)piperidine-4-carboxamide is not typically used as a chemical probe in its native form, its underlying piperidine-4-carboxamide framework is instrumental in the design of such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study its function in biological systems.

The development of potent and selective inhibitors for targets like monoamine transporters and kinases from the piperidine-4-carboxamide scaffold underscores its value. By modifying the core structure, chemists can introduce functionalities that allow for high-affinity binding to a target of interest. These derivatives can then be further elaborated—for instance, by attaching fluorescent tags or reactive groups—to create sophisticated probes for use in cellular imaging, target identification, and validation studies. The inherent flexibility of the scaffold allows for the systematic optimization required to achieve the high degree of selectivity and potency demanded of a high-quality chemical probe.

Exploration in Specific Therapeutic Areas

The true therapeutic potential of the this compound scaffold is realized through its derivatives, which have been investigated for a wide array of pharmacological applications. ijnrd.org

Derivatives of the piperidine-4-carboxamide core have shown significant promise in the development of treatments for central nervous system disorders. A key area of investigation has been their activity as monoamine reuptake inhibitors, which are crucial for treating conditions like depression and anxiety. google.com

Specifically, research into 4-benzylpiperidine (B145979) carboxamides has elucidated important structure-activity relationships (SAR) for inhibiting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govkoreascience.kr By systematically altering different parts of the molecule, researchers can tune its selectivity and potency for each transporter. For instance, the length of the linker between the piperidine (B6355638) ring and other chemical groups, as well as the nature of aromatic ring substituents, critically influences the compound's activity profile. Compounds with a two-carbon linker show much higher potency for dopamine reuptake inhibition than those with a three-carbon linker. nih.govkoreascience.kr This line of research has successfully identified "triple reuptake inhibitors," which simultaneously block all three major monoamine transporters. nih.gov

| Transporter Target | Key Structural Feature for Enhanced Inhibition | Observation |

|---|---|---|

| Dopamine Transporter (DAT) | Two-carbon linker | Compounds with a two-carbon linker exhibit significantly higher inhibitory potency compared to those with a three-carbon linker. |

| Dopamine Transporter (DAT) | Diphenyl group on acetyl substitution | The presence of a diphenyl group strongly correlates with higher dopamine reuptake inhibition. |

| Serotonin Transporter (SERT) | Biphenyl ring substituent | Biphenyl groups are critical for high selectivity towards SERT. |

| Norepinephrine Transporter (NET) & Serotonin Transporter (SERT) | 2-Naphthyl ring substituent | Compounds featuring a 2-naphthyl ring show a higher degree of inhibition compared to those with a 1-naphthyl ring. |

The piperidine-4-carboxamide scaffold has also been explored for its anti-inflammatory potential. The piperidine heterocycle is a component of many compounds with anti-inflammatory properties. researchgate.net Research has demonstrated that simple modifications to the core structure can yield compounds with significant in vivo activity.

A study evaluating newly synthesized halogenated phenacyl halide derivatives of piperidine-4-carboxamide found that these compounds exhibited considerable anti-inflammatory effects in a carrageenan-induced edema model in rats. researchgate.nethamdard.edu.pk The nature of the halogen substituent was found to be a key determinant of activity. The chloro and bromo derivatives were potent inhibitors of edema, with efficacy comparable to the standard anti-inflammatory drug acetylsalicylic acid. hamdard.edu.pk This demonstrates that the piperidine-4-carboxamide core can be effectively derivatized to produce potent anti-inflammatory agents.

In the field of oncology, the piperidine-4-carboxamide scaffold serves as a template for designing targeted cancer therapies. Piperidine-containing compounds are found in numerous pharmaceuticals, including anticancer agents. jst.go.jpencyclopedia.pub One promising strategy involves developing kinase inhibitors, which can block the signaling pathways that drive cancer cell proliferation and survival.

Research has identified a derivative of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are all important targets in cancer therapy. nih.gov A representative compound from this series demonstrated significant anti-proliferative activity against human cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Observed Effect |

|---|---|---|---|

| HepG2 | Human Liver Cancer | 11.3 | Induced significant apoptosis |

| K562 | Chronic Myelogenous Leukemia | 4.5 | Demonstrated potent anti-proliferative ability |

The versatility of the piperidine-4-carboxamide structure extends to the development of novel anti-infective agents. Derivatives have shown activity against a range of pathogens, including bacteria and fungi. biomedpharmajournal.orgresearchgate.net

A significant breakthrough has been the identification of a class of piperidine-4-carboxamides that act as novel bacterial topoisomerase inhibitors (NBTIs) by targeting DNA gyrase. nih.gov One such compound, MMV688844, and its derivatives are bactericidal against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections and being resistant to most antibiotics. nih.gov Further optimization led to compounds with improved activity against the M. abscessus DNA gyrase. nih.gov Additionally, other research has shown that derivatives can possess antifungal activity against pathogens like Cryptococcus neoformans. researchgate.net

| Compound | Target | Activity Metric | Value (μM) | Note |

|---|---|---|---|---|

| MMV688844 (844) | M. abscessus growth | MIC | 12.5 | Parent compound |

| 844-TFM | M. abscessus growth | MIC | 1.5 | ~10-fold more active than parent compound |

| M. abscessus DNA gyrase | IC₅₀ | 1.5 | Inhibits supercoiling |

The piperidine ring is a classic pharmacophore in analgesic drug discovery, most famously represented in opioids like pethidine. pjps.pk Consequently, the piperidine-4-carboxamide scaffold has been investigated for developing new pain management therapies.

Studies involving the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide have shown that these compounds can relieve pain and produce analgesia in mice. researchgate.net Further research on synthetic quaternary salts of alkyl piperidines also demonstrated varying degrees of analgesic activity in animal models, highlighting the potential of this chemical class in the development of new analgesics. pjps.pk The ability of some derivatives to act as dopamine reuptake inhibitors also suggests potential applications in managing complex pain states where neurotransmitter modulation is beneficial. researchgate.net

Strategies for Multi-Targeted Ligand Design

The development of multi-target-directed ligands (MTDLs) has become a significant area of research, aiming to address complex diseases by modulating multiple biological targets simultaneously. scielo.bracs.org This approach can lead to enhanced therapeutic efficacy and a better safety profile compared to single-target agents or combination therapies. acs.orgarxiv.org The this compound scaffold is a promising starting point for the rational design of such ligands. Several strategies can be employed to incorporate multi-target activity.

One primary strategy is the linked-pharmacophore approach . This involves connecting the this compound moiety, as a key pharmacophore for one target, to another distinct pharmacophore known to interact with a second target. nih.gov The design of the linker is crucial, as it must orient the two pharmacophores appropriately for optimal interaction with their respective binding sites without significant steric hindrance. nih.gov

Another approach is pharmacophore merging , where structural features of two different ligands are combined into a single molecule. If the binding sites of the intended targets share common features, it may be possible to design a hybrid molecule that incorporates the essential binding elements for both. nih.gov For the this compound scaffold, this could involve modifications to the piperidine ring, the carboxamide group, or the hydroxyethyl (B10761427) side chain to introduce functionalities that allow interaction with a secondary target.

Computational methods play a pivotal role in the design of MTDLs. scielo.brspringernature.comnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are essential for identifying potential multi-target candidates and optimizing their design. springernature.comnih.gov These in silico methods allow for the virtual screening of large compound libraries and the prediction of binding affinities and modes for multiple targets, thereby accelerating the discovery process and reducing costs. scielo.brresearchgate.net

| Design Strategy | Description | Key Considerations for this compound |

| Linked-Pharmacophore | Two distinct pharmacophores are joined by a chemical linker. nih.gov | The piperidine nitrogen or the ethyl group could serve as attachment points for a linker and a second pharmacophore. |

| Pharmacophore Merging | Overlapping structural features from two different ligands are combined into one molecule. nih.gov | Modifications to the carboxamide or piperidine substituents could introduce new interactions for a secondary target. |

| Computational Design | Use of computer-aided drug design (CADD) to predict and optimize multi-target interactions. scielo.brnih.gov | Docking studies can simulate the binding of derivatives to multiple targets to guide synthetic efforts. |

Future Methodological Advancements in this compound Research

Future research on this compound will be significantly influenced by emerging technologies and methodologies in medicinal chemistry and chemical synthesis. These advancements are poised to accelerate the design-make-test-analyze cycle and provide deeper insights into the compound's biological activities. acs.org

Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools in drug discovery. researchgate.netveeprho.com For this compound, AI algorithms can be trained on existing structure-activity relationship data to predict the biological activity of novel derivatives, optimize their pharmacokinetic properties, and even propose novel synthetic routes. nih.govdeskera.com

Novel Synthesis and Purification Technologies will streamline the production of analogs. Techniques such as flow chemistry offer improved control over reaction conditions, leading to higher yields, purity, and safety, which is particularly beneficial for multi-step syntheses. veeprho.comkreddsci.comacs.org Microwave-assisted synthesis can also dramatically reduce reaction times. kreddsci.comlongdom.org Advances in high-throughput experimentation (HTE) and automated purification systems will further accelerate the synthesis and evaluation of new chemical entities based on this scaffold. acs.org

Advanced Biological Evaluation Platforms are also critical. The development of high-content screening (HCS) and phenotypic screening assays will allow for a more comprehensive understanding of the effects of this compound derivatives in a cellular context. Furthermore, emerging modalities like targeted protein degradation , using technologies such as Proteolysis Targeting Chimeras (PROTACs), could be explored by incorporating the this compound scaffold as a ligand for a protein of interest. researchgate.netmolport.com

| Methodological Advancement | Application in this compound Research | Potential Impact |

| Artificial Intelligence/Machine Learning | Predicting bioactivity, optimizing ADME properties, designing synthetic pathways. researchgate.netdeskera.com | Faster identification of lead candidates with improved drug-like properties. |

| Flow Chemistry | Automated and continuous synthesis of analogs. veeprho.comkreddsci.com | Increased efficiency, safety, and scalability of chemical production. |

| Targeted Protein Degradation | Use as a scaffold component in PROTACs to induce degradation of disease-causing proteins. molport.com | Opens up new therapeutic possibilities for previously "undruggable" targets. |

| High-Throughput Experimentation | Rapid synthesis and screening of compound libraries. acs.org | Accelerates the pace of drug discovery and lead optimization. |

Q & A

Basic: What are the optimal synthetic routes for N-(2-Hydroxyethyl)piperidine-4-carboxamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 2-hydroxyethylamine. A common approach uses carbodiimide coupling agents (e.g., EDCl or DCC) with activators like HOBt to form the amide bond. For example, a similar compound, N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, was synthesized via amidation under inert conditions with high purity (>98%) achieved via recrystallization or column chromatography . For this compound, reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize side products. Post-synthesis, purity should be verified using HPLC and NMR spectroscopy, as demonstrated for N-ethyl-4-oxopiperidine-1-carboxamide .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for -CH2OH) and piperidine ring protons (δ ~1.5–3.0 ppm). Compare with reference spectra of structurally similar compounds, such as N-(piperidin-4-yl)oxane-4-carboxamide .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and hydroxyl (-OH stretch ~3200–3600 cm⁻¹) groups.

- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to assess purity and molecular weight. For example, N-ethyl-4-oxopiperidine-1-carboxamide was analyzed using a methanol-water gradient .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the hydroxyethyl group on biological activity?

Methodological Answer:

- Comparative Analog Synthesis : Prepare analogs with substituents varying at the hydroxyethyl position (e.g., methyl, ethyl, or halogenated derivatives) and test their binding affinity to targets like enzymes or receptors. For instance, bromine substitution in N-(5-bromopyridin-2-yl)piperidine-4-carboxamide enhanced activity compared to non-brominated analogs .

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics. Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments.

- Computational Modeling : Perform molecular docking to predict interactions between the hydroxyethyl group and target binding pockets. Compare with experimental data to refine models.

Advanced: What strategies resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

- Source Validation : Confirm compound identity and purity (e.g., via NMR/HPLC) to rule out batch variability, as impurities can skew results .

- Model-Specific Optimization : Adjust assay conditions (e.g., pH, temperature, solvent) to match physiological relevance. For example, solubility differences in aqueous vs. lipid environments may explain discrepancies.

- Meta-Analysis : Aggregate data from multiple studies (e.g., in vitro, cell-based, and in vivo) to identify trends. Use statistical tools like ANOVA to assess significance.

Advanced: How should researchers design stability studies to assess degradation pathways of this compound?

Methodological Answer:

- Accelerated Degradation Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, UV light) and monitor degradation via HPLC. For example, N-ethyl-4-oxopiperidine-1-carboxamide was stored under argon to prevent oxidation .

- Degradant Identification : Use LC-MS/MS to characterize degradation products. Compare fragmentation patterns with synthetic standards.

- pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions.

Advanced: What in vivo pharmacokinetic (PK) parameters should be prioritized when evaluating this compound?

Methodological Answer:

- Bioavailability : Administer the compound orally and intravenously to calculate absolute bioavailability. Use LC-MS/MS for plasma concentration analysis.

- Metabolite Profiling : Identify major metabolites via liver microsome assays and compare with in vivo samples. For guidance, refer to studies on N-(4-Piperidinyl)cyclopropanecarboxamide hydrochloride .

- Half-Life and Clearance : Conduct PK studies in rodent models, sampling blood at intervals (e.g., 0.5, 1, 2, 4, 8, 24 h). Use non-compartmental analysis to estimate t½ and Cl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.